Ethyl 4-[(3-chlorophenyl)amino]-6-ethoxyquinoline-3-carboxylate
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Overview
Description
Ethyl 4-[(3-chlorophenyl)amino]-6-ethoxyquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(3-chlorophenyl)amino]-6-ethoxyquinoline-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3-chlorophenyl)amino]-6-ethoxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the nitro or carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-[(3-chlorophenyl)amino]-6-ethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, inhibiting their function and leading to cell death or inhibition of cell growth. It may also interfere with enzymatic activities, disrupting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Similar in structure but contains a pyran ring instead of a quinoline ring.
Ethyl 4-(3-chlorophenyl)-6-ethoxyquinoline-3-carboxylate: Lacks the amino group, making it less reactive in certain chemical reactions.
Uniqueness
Ethyl 4-[(3-chlorophenyl)amino]-6-ethoxyquinoline-3-carboxylate is unique due to the presence of both the ethoxy and amino groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C20H19ClN2O3 |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
ethyl 4-(3-chloroanilino)-6-ethoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O3/c1-3-25-15-8-9-18-16(11-15)19(17(12-22-18)20(24)26-4-2)23-14-7-5-6-13(21)10-14/h5-12H,3-4H2,1-2H3,(H,22,23) |
InChI Key |
ASHQJDVZARVFEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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